molecular formula C17H15N3O2S B2748494 3-methyl-6-(1,2,3,4-tetrahydroquinoline-1-carbonyl)-5H-[1,3]thiazolo[3,2-a]pyrimidin-5-one CAS No. 851944-94-0

3-methyl-6-(1,2,3,4-tetrahydroquinoline-1-carbonyl)-5H-[1,3]thiazolo[3,2-a]pyrimidin-5-one

Cat. No.: B2748494
CAS No.: 851944-94-0
M. Wt: 325.39
InChI Key: PJDWVLUTWZFGGT-UHFFFAOYSA-N
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Description

This compound belongs to the thiazolo[3,2-a]pyrimidinone family, characterized by a fused thiazole-pyrimidine core. The 3-methyl substituent and the 1,2,3,4-tetrahydroquinoline-1-carbonyl group at position 6 distinguish it from simpler derivatives.

Properties

IUPAC Name

6-(3,4-dihydro-2H-quinoline-1-carbonyl)-3-methyl-[1,3]thiazolo[3,2-a]pyrimidin-5-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15N3O2S/c1-11-10-23-17-18-9-13(16(22)20(11)17)15(21)19-8-4-6-12-5-2-3-7-14(12)19/h2-3,5,7,9-10H,4,6,8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PJDWVLUTWZFGGT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CSC2=NC=C(C(=O)N12)C(=O)N3CCCC4=CC=CC=C43
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 3-methyl-6-(1,2,3,4-tetrahydroquinoline-1-carbonyl)-5H-[1,3]thiazolo[3,2-a]pyrimidin-5-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Industrial production methods may involve optimization of these steps to increase yield and purity, often using automated synthesis equipment and high-throughput screening techniques.

Scientific Research Applications

Structural Characteristics

The compound's structure features multiple fused rings and functional groups that enhance its chemical reactivity and biological properties. The integration of these groups allows for modifications that can improve its pharmacokinetic profiles and therapeutic efficacy.

Anticancer Activity

Recent studies have highlighted the potential of 3-methyl-6-(1,2,3,4-tetrahydroquinoline-1-carbonyl)-5H-[1,3]thiazolo[3,2-a]pyrimidin-5-one as an anticancer agent. Similar compounds within the thiazolo-pyrimidine class have demonstrated significant antiproliferative effects against various cancer cell lines. For instance:

  • Cell Line Studies : Compounds structurally related to this compound have been tested against human cancer cell lines such as A375 (melanoma), DU145 (prostate cancer), and MCF-7 (breast cancer). These studies generally indicate promising results in inhibiting cell growth and inducing apoptosis .

Antimicrobial Properties

In addition to its anticancer potential, this compound has been explored for its antimicrobial properties. Similar thiazolo-pyrimidine derivatives have shown effectiveness against bacterial strains such as Pseudomonas aeruginosa and Escherichia coli.

Case Studies

  • In Vitro Screening : Compounds from the same class have been subjected to in vitro screening for antimicrobial activity. For example, certain derivatives demonstrated minimum inhibitory concentrations (MIC) in the low micromolar range against pathogenic bacteria .

Synthesis and Modification

The synthetic routes for producing this compound typically involve multi-step processes that can be optimized through various catalytic methods. Enhancements in yield and reduction in reaction times are critical for efficient synthesis .

Comparative Analysis with Related Compounds

To better understand the unique properties of this compound compared to structurally similar compounds:

Compound NameStructural FeaturesBiological Activity
Compound AThiazole ringAnticancer
Compound BPyridine coreAntimicrobial
3-Methyl...Thiazolo-pyrimidineAnticancer & Antimicrobial

This table illustrates how the compound stands out due to its complex structure and broad spectrum of biological activities.

Mechanism of Action

The mechanism of action of 3-methyl-6-(1,2,3,4-tetrahydroquinoline-1-carbonyl)-5H-[1,3]thiazolo[3,2-a]pyrimidin-5-one involves its interaction with specific molecular targets. It may bind to enzymes or receptors, modulating their activity and affecting various cellular pathways . The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Core Structural Features

  • Thiazolo[3,2-a]pyrimidinone Scaffold: The fused thiazole-pyrimidine system is common in antimicrobial and cytotoxic agents, as seen in quinolone-like structures .
  • Substituent Variations: Target Compound: 3-methyl and tetrahydroquinoline-1-carbonyl groups. Analog 1: 5-(4-Methoxyphenyl)-3,8-diphenyl derivatives () feature methoxy and phenyl substituents, synthesized via hydrazinolysis and cyclization . Analog 2: Ethyl 7-methyl-3-oxo-5-phenyl derivatives () include ester functionalities, with crystallographic data confirming planar geometry and intermolecular hydrogen bonding .

Physicochemical and Spectroscopic Properties

Spectral Data Comparison

  • IR Spectroscopy: Target Compound: Expected C=O (1680–1700 cm⁻¹) and C=S (1250–1300 cm⁻¹) peaks, similar to . Analog 2 (): Shows CN (2188 cm⁻¹) and NO₂ (1380 cm⁻¹) stretches, absent in the target compound.
  • NMR: Tetrahydroquinoline protons (δ 1.5–3.5 ppm for aliphatic CH₂/CH₃) differ from phenyl-substituted analogs (δ 6.5–8.0 ppm for aromatic protons) .

Crystallographic Data

Property Target Compound (Hypothetical) Ethyl 7-Methyl-3-Oxo Derivative ()
Space Group Likely monoclinic (common for fused heterocycles) Monoclinic, P2₁/c
Density (g/cm³) ~1.35–1.45 1.372
Hydrogen Bonding Potential N–H···O interactions C–H···O and π-π stacking observed

Antimicrobial Potential

In contrast, phenyl/methoxy-substituted analogs () lack this feature, possibly reducing antimicrobial efficacy.

Cytotoxic Activity

Thiazolo[3,2-a]pyrimidines exhibit cytotoxicity via intercalation or kinase inhibition. The target compound’s tetrahydroquinoline group may enhance cellular uptake compared to ester derivatives () .

Biological Activity

3-Methyl-6-(1,2,3,4-tetrahydroquinoline-1-carbonyl)-5H-[1,3]thiazolo[3,2-a]pyrimidin-5-one is a complex heterocyclic compound notable for its structural diversity and potential therapeutic applications. Its unique combination of thiazolo-pyrimidine and tetrahydroquinoline moieties suggests promising biological activities, particularly in oncology and infectious diseases.

Structural Characteristics

The compound features a fused ring system that contributes to its biological reactivity. The presence of various functional groups enhances its interaction with biological targets. The molecular formula is C15H16N4OSC_{15}H_{16}N_4OS, indicating a complex arrangement conducive to diverse pharmacological effects.

Biological Activity Overview

Research indicates that compounds similar to this compound exhibit significant biological activities:

  • Antitumor Activity : Preliminary studies suggest that this compound may possess antitumor properties, potentially inhibiting the proliferation of cancer cells.
  • Antimicrobial Effects : Similar derivatives have shown promise against various pathogens, indicating potential utility in treating infectious diseases.

Anticancer Activity

A study evaluated the anticancer activity of related compounds against various cancer cell lines. The findings are summarized in the following table:

Compound NameCell Line TestedIC50 (µM)
Compound AA549 (Lung)8.23
Compound BMCF-7 (Breast)5.59
Compound CHCT-116 (Colon)5.60

These results indicate that compounds with similar structural features to this compound can effectively target cancer cells with varying potency.

The mechanism by which this compound exerts its effects may involve:

  • Inhibition of Key Enzymes : Similar compounds have been shown to inhibit enzymes such as EGFR and PI3K involved in cancer cell signaling pathways.

Interaction Studies

Understanding how this compound interacts with biological targets is crucial for assessing its therapeutic potential. Interaction studies reveal that the compound may bind effectively to specific receptors or enzymes relevant in disease pathways.

Comparative Analysis with Related Compounds

A comparative analysis highlights the uniqueness of this compound against other structurally related compounds:

Compound NameStructural FeaturesBiological ActivityUniqueness
6-(1H-pyrazol-4-yl)-4(3H)-pyrimidinonePyrazole fused with pyrimidineAntitumorSimpler structure; less diverse reactivity
7-(aryl)-[1,2,4]triazolo[1,5-a]pyrimidineTriazole fused with pyrimidineAntimicrobialDifferent heterocyclic system
4-thiazolyl-pyrimidinonesThiazole fused with pyrimidineAntiviralLacks tetrahydroquinoline moiety

This table illustrates the distinctiveness of the target compound due to its complex structure and multifaceted biological activities.

Q & A

Q. What are the common synthetic routes for thiazolo[3,2-a]pyrimidin-5-one derivatives?

A key method involves cyclocondensation reactions using precursors like 2-amino-2-thiazolines and tricarbonylmethane derivatives. For example, ethyl 7-hydroxy-5-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate is synthesized via cyclization followed by hydrolysis and alkylation . Alternative routes include Pictet-Spengler cyclization with aromatic aldehydes for fused derivatives .

Q. Which spectroscopic techniques are critical for characterizing thiazolo[3,2-a]pyrimidine derivatives?

Structural elucidation relies on 1H^1H-NMR, 13C^{13}C-NMR, IR spectroscopy, and X-ray diffraction. For instance, X-ray analysis confirmed the spatial structure of ethyl 7-hydroxy-5-oxo derivatives, revealing planar geometry in the thiazole-pyrimidine fused system . IR spectroscopy helps identify carbonyl and amine functional groups .

Q. How is antimicrobial activity screened for these compounds?

Standard protocols involve testing against Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., Escherichia coli) bacteria using agar diffusion or microdilution assays. Derivatives with 1-{[3-aryl-1,2,4-oxadiazol-5-yl]methyl} substituents showed moderate-to-high activity, attributed to electron-withdrawing groups enhancing membrane penetration .

Advanced Research Questions

Q. How can alkylation regioselectivity be optimized during synthesis?

Regioselectivity in alkylation (e.g., at N1 vs. N3 positions) depends on solvent polarity and catalyst choice. For example, using Mn(OAc)3_3 under microwave irradiation improves yield and selectivity in alkylation reactions . Steric effects of substituents on the tetrahydroquinoline moiety also influence reactivity .

Q. What strategies guide structure-activity relationship (SAR) studies for bioactivity?

SAR analysis involves modifying substituents (e.g., phenyl, oxadiazole groups) and measuring lipophilicity (LogP) via RP-HPLC. Compounds with LogP values between 1.2–3.2 (e.g., 6-[[4-(4-methoxyphenyl)-piperazinyl]carbonyl] derivatives) exhibit enhanced bioavailability and target binding .

Q. Can computational docking predict binding modes to antimicrobial targets?

Molecular docking using enzymes like dihydrofolate reductase (DHFR) or penicillin-binding proteins (PBPs) identifies key interactions. For example, the tetrahydroquinoline-1-carbonyl group may occupy hydrophobic pockets, while the thiazolo ring hydrogen-bonds with catalytic residues .

Q. What mechanistic insights explain cyclization steps in synthesis?

Cyclocondensation of N’-benzoyl precursors in POCl3_3 proceeds via imidazolide intermediates, with hydrolysis yielding chlorine-free products. Thorpe-Ziegler isomerization is critical for forming the thiazolo[3,2-a]pyrimidine core .

Q. How should contradictory antimicrobial data be resolved?

Discrepancies in MIC values may arise from assay conditions (e.g., pH, inoculum size). Normalize data using internal controls (e.g., ciprofloxacin) and validate via time-kill curves. Structural analogs with para-substituted aryl groups often show consistent activity .

Q. What chromatographic methods quantify lipophilicity for SAR optimization?

Reverse-phase TLC (RP-TLC) with silica plates and methanol-water mobile phases determines Rm_m values. RP-HPLC using C18 columns and acetonitrile gradients provides precise LogP measurements, correlating with membrane permeability .

Q. How does X-ray diffraction validate synthetic intermediates?

Single-crystal X-ray analysis confirms bond angles and planarity in the thiazolo-pyrimidine system. For example, the dihedral angle between the thiazole and pyrimidine rings in ethyl 7-hydroxy derivatives was found to be <10°, ensuring conjugation and stability .

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